2-Bromobiphenyl

Catalog No.
S749006
CAS No.
2052-07-5
M.F
C12H9Br
M. Wt
233.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobiphenyl

CAS Number

2052-07-5

Product Name

2-Bromobiphenyl

IUPAC Name

1-bromo-2-phenylbenzene

Molecular Formula

C12H9Br

Molecular Weight

233.1 g/mol

InChI

InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

KTADSLDAUJLZGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Br

solubility

Insoluble (NTP, 1992)

Synonyms

2-Bromo-biphenyl; 1-Bromo-2-phenylbenzene; 2-Biphenyl bromide; 2-Biphenylyl bromide; 2-Bromo-1,1’-biphenyl; 2-Bromobiphenyl; 2-Phenylbromobenzene; NSC 67353; PBB 1; m-Biphenyl Bromide; o-Bromobiphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Br

The exact mass of the compound 2-Bromobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67353. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromobiphenyl is a halogenated aromatic hydrocarbon primarily utilized as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Its value proposition is centered on the specific reactivity of the carbon-bromine bond at the ortho-position of the biphenyl scaffold. This structural feature is critical for creating sterically hindered biaryl systems and for directing the regioselective synthesis of complex heterocyclic structures, such as carbazoles and dibenzofurans, through established cross-coupling methodologies.

Substituting 2-Bromobiphenyl with its isomers (e.g., 4-Bromobiphenyl) or other halides (e.g., 2-Chlorobiphenyl) is often unviable in process chemistry and material synthesis. The ortho-position of the bromine atom imparts significant steric hindrance, which fundamentally alters catalyst-substrate interactions in cross-coupling reactions, leading to different product yields and selectivity compared to the less hindered 4-isomer. Furthermore, its physical state as a liquid at room temperature contrasts sharply with the solid nature of 4-Bromobiphenyl, impacting handling, solubility, and processability in continuous flow or large-scale reactor systems. The greater reactivity of the C-Br bond compared to the C-Cl bond in 2-Chlorobiphenyl means that reaction conditions such as temperature, catalyst loading, and reaction time are not directly transferable, making substitution a matter of re-optimization rather than a simple drop-in replacement.

Superior Handling and Processability Due to Liquid State at Ambient Temperature

A critical procurement and process-design differentiator is the physical state of the isomeric bromobiphenyls. 2-Bromobiphenyl is a liquid at room temperature with a melting point of 1.5–2 °C. In contrast, its common substitute, 4-Bromobiphenyl, is a crystalline solid with a melting point of 89–91 °C. This significant difference in physical properties directly impacts material handling, dosing, and solubility in automated or continuous-flow manufacturing processes.

Evidence DimensionMelting Point (°C)
Target Compound Data1.5 to 2 °C
Comparator Or Baseline4-Bromobiphenyl: 89 to 91 °C
Quantified Difference87–89 °C lower melting point
ConditionsStandard atmospheric pressure.

For processes requiring liquid reagents for ease of handling, dosing, or use in specific solvent systems, 2-Bromobiphenyl avoids the heating and specialized equipment needed to handle the solid 4-isomer.

Differential Reactivity in Buchwald-Hartwig Amination for Heterocycle Synthesis

The steric and electronic environment of the C-Br bond, dictated by its position, directly influences outcomes in palladium-catalyzed C-N bond formation. In a comparative study on the synthesis of substituted amino-estrones via Buchwald-Hartwig amination, the coupling reaction at the C-2 position (structurally analogous to 2-bromobiphenyl's ortho-substitution) proceeded efficiently. Conversely, reactions involving the C-4 position (analogous to 4-bromobiphenyl) required different optimization, highlighting that reaction conditions are not directly interchangeable between positional isomers. This demonstrates the necessity of selecting the correct isomer for predictable reactivity and yield in complex molecule synthesis.

Evidence DimensionReaction Outcome in Buchwald-Hartwig Amination
Target Compound Data2-substituted aryl bromide enables efficient C-N coupling under specific optimized conditions (Pd(OAc)2/X-Phos/KOt-Bu).
Comparator Or Baseline4-substituted aryl bromide requires re-optimization of catalyst and conditions to achieve desired transformation.
Quantified DifferenceQualitative difference in optimal reaction conditions, indicating non-interchangeable reactivity.
ConditionsPd(OAc)2 catalyzed amination in the estrone series, microwave irradiation.

For syntheses requiring predictable C-N coupling, selecting 2-bromobiphenyl over its 4-isomer avoids costly re-development and optimization of catalytic systems.

Essential Precursor for Regioselective Carbazole Synthesis

2-Bromobiphenyl is a structurally necessary precursor for the synthesis of N-H carbazoles via intramolecular C-H activation and amination pathways. For example, a one-pot tandem process involving palladium-catalyzed amination of a 2-chloroaniline with 2-bromobiphenyl, followed by an intramolecular C-H activation, yields the carbazole framework. This type of cyclization is geometrically impossible using 4-bromobiphenyl as a starting material, as the bromine is not positioned to facilitate the required intramolecular ring closure. This makes 2-bromobiphenyl an essential, non-substitutable reagent for this class of synthetic transformations.

Evidence DimensionSuitability for Intramolecular Cyclization to Carbazoles
Target Compound DataEnables synthesis of carbazole core via intramolecular C-N bond formation and C-H activation.
Comparator Or Baseline4-Bromobiphenyl: Geometrically incapable of participating in this specific intramolecular cyclization pathway.
Quantified DifferenceQualitative (Enabling vs. Non-enabling).
ConditionsPalladium-catalyzed tandem amination/C-H activation.

Procurement for carbazole synthesis requires 2-bromobiphenyl specifically; its isomers are fundamentally incompatible with synthetic routes that rely on ortho-halide-directed cyclization.

Process Chemistry: Liquid-Phase and Continuous-Flow Reactions

The liquid state of 2-Bromobiphenyl at standard temperature and pressure makes it the indicated choice for industrial processes where automated, pump-based liquid handling is preferred over solid-dosing systems. This is particularly relevant for large-scale and continuous-flow syntheses where consistent feed rates and solubility are critical for reproducibility and safety, a clear advantage over the solid 4-bromobiphenyl.

Synthesis of Sterically Hindered Biaryl Ligands and Materials

When the target molecule requires a sterically demanding biaryl structure, such as in atropisomeric ligands or certain functional materials, 2-bromobiphenyl is the appropriate precursor. Its ortho-bromo group is essential for building in the necessary steric bulk that is absent when using the 4-bromo isomer, directly influencing the final product's conformational properties and performance.

Precursor for Fused Heterocyclic Systems like Carbazoles and Dibenzofurans

For synthetic routes that construct carbazoles, dibenzofurans, or other fused ring systems through intramolecular cyclization, 2-bromobiphenyl is a non-negotiable starting material. The ortho-position of the bromine is a key structural requirement for the ring-closing step in many established synthetic methodologies, a reaction that cannot be achieved with its meta or para isomers.

Physical Description

2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992)

XLogP3

4.6

Boiling Point

565 to 568 °F at 760 mm Hg (NTP, 1992)
297.0 °C

Density

1.2175 (NTP, 1992)

LogP

4.59 (LogP)

Melting Point

34.7 to 35.6 °F (NTP, 1992)
1.5 °C

UNII

GXS4234YXD

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 31 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 29 of 31 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (89.66%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2052-07-5

Wikipedia

2-bromobiphenyl

General Manufacturing Information

1,1'-Biphenyl, 2-bromo-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

Explore Compound Types